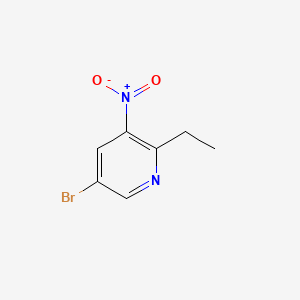

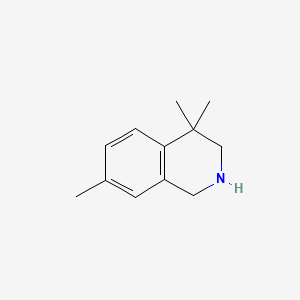

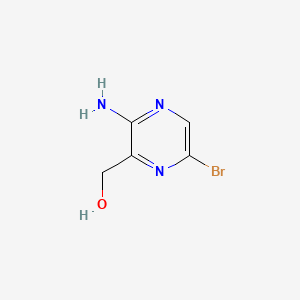

![molecular formula C20H15FO3 B582451 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261913-01-2](/img/structure/B582451.png)

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of similar compounds like 4-(Benzyloxy)biphenyl consists of a biphenyl core with a benzyloxy group attached . The molecules of (4-benzyloxy)phenylacetic acid exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-(Benzyloxy)biphenyl include an average mass of 260.330 Da and a monoisotopic mass of 260.120117 Da . The thermal decomposition of some related complexes indicates that they are stable up to 150 °C .Wissenschaftliche Forschungsanwendungen

Summary of the Application

The compound is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes. These complexes have been found to have significant in vitro antioxidant and antimicrobial activity .

Methods of Application or Experimental Procedures

The compound is used in a condensation reaction with various aminophenol derivatives to create Schiff base ligands. These ligands are then used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes .

Results or Outcomes

The synthesized metal(II) complexes were found to have potent antioxidant activity, with Cu(II) complexes being the most potent, having IC50 values in the 2.98 to 3.89 µM range. The complexes also showed significant antimicrobial activity against several bacterial and fungal strains .

2. Synthesis of Novel Biphenyl-Based Bent-Core Liquid Crystals

Summary of the Application

The compound is used in the synthesis of novel biphenyl-based bent-core (BC) liquid crystals, which have potential applications in electro-optical devices .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of two novel BC compounds, 3′-{4-[4-((S)-3,7-Dimethyloctyloxy)benzoyloxy]benzoyloxy}-4-{4-[4-(Octyloxy)benzoyloxy]benzoyloxy}biphenyl (DOB) and 3′-{4-[4-((S)-3,7-Dimethyloctyloxy)benzoyloxy]benzoyloxy}-4-{4-[4-(Decyloxy)benzoyloxy]benzoyloxy}biphenyl (DDB) .

Results or Outcomes

Both DOB and DDB exhibited B1 mesophase. The phase transition temperatures of both mesogens were determined, and their dielectric properties were studied using dielectric spectroscopy .

3. Inhibitor of Cytochrome P450

Summary of the Application

The compound is used in the synthesis of inhibitors for cytochrome P450, an enzyme that plays a crucial role in the metabolism of drugs in the body .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of various inhibitors, which are then tested for their inhibitory activity against cytochrome P450 .

Results or Outcomes

The synthesized inhibitors were found to be effective in inhibiting the activity of cytochrome P450, which could have significant implications for drug metabolism and pharmacokinetics .

4. Inhibitor of Cytochrome P450

Summary of the Application

The compound is used in the synthesis of inhibitors for cytochrome P450, an enzyme that plays a crucial role in the metabolism of drugs in the body .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of various inhibitors, which are then tested for their inhibitory activity against cytochrome P450 .

Results or Outcomes

The synthesized inhibitors were found to be effective in inhibiting the activity of cytochrome P450, which could have significant implications for drug metabolism and pharmacokinetics .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-fluoro-4-(4-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)8-11-18(19)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYGSACCJFXIIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692254 |

Source

|

| Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1261913-01-2 |

Source

|

| Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

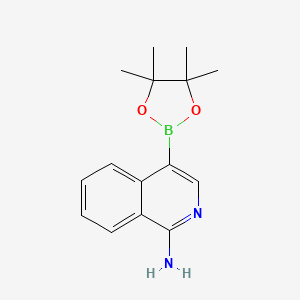

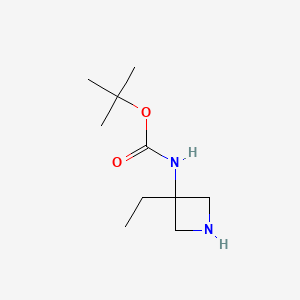

![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)

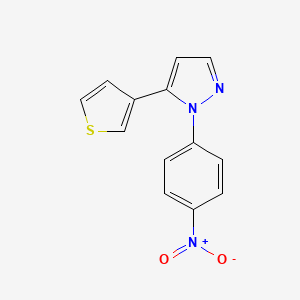

![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)